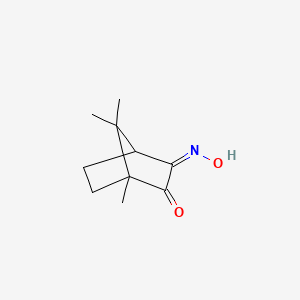
Bicyclo(2.2.1)heptane-2,3-dione, 1,7,7-trimethyl-, 3-oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bornanedione-3-oxime, also known as camphorquinone oxime, is a derivative of camphorquinone. It is a bicyclic compound with the molecular formula C10H15NO2. This compound is known for its applications in organic synthesis and as a chiral intermediate in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
2,3-Bornanedione-3-oxime can be synthesized from camphorquinone through a reaction with hydroxylamine hydrochloride in the presence of pyridine and ethanol. The reaction involves the formation of an oxime group at the 3-position of the camphorquinone molecule .
Procedure:
- Dissolve camphorquinone in ethanol.
- Add pyridine and hydroxylamine hydrochloride to the solution.
- Stir the mixture for 20 minutes.
- Remove ethanol by rotary evaporation.
- Dilute the resulting oil with hexane and ethyl acetate.
- Separate the organic phase and wash with hydrochloric acid, water, and sodium chloride solution.
- Dry the organic solution over magnesium sulfate and filter.
Industrial Production Methods
Industrial production of 2,3-Bornanedione-3-oxime follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity of the final product .
化学反応の分析
Types of Reactions
2,3-Bornanedione-3-oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form camphorquinone.
Reduction: Reduction of the oxime group can yield corresponding amines.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used for the oxidation of camphorquinone to camphorquinone oxime.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Camphorquinone.
Reduction: Amines.
Substitution: Various substituted camphorquinone derivatives.
科学的研究の応用
2,3-Bornanedione-3-oxime has several applications in scientific research:
Chemistry: Used as a chiral intermediate in the synthesis of other chiral compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a photoinitiator in dental materials.
Industry: Used in the production of chiral auxiliaries and other fine chemicals.
作用機序
The mechanism of action of 2,3-Bornanedione-3-oxime involves its ability to form stable complexes with various substrates. The oxime group can participate in hydrogen bonding and other interactions, making it a versatile intermediate in organic synthesis . In biological systems, it may interact with enzymes and other molecular targets, leading to its observed biological activities .
類似化合物との比較
2,3-Bornanedione-3-oxime can be compared with other similar compounds such as:
Camphorquinone: The parent compound from which 2,3-Bornanedione-3-oxime is derived.
Isonitrosocamphor: Another oxime derivative of camphorquinone with similar properties.
Pralidoxime: An oxime used as an antidote for organophosphate poisoning, highlighting the diverse applications of oximes.
Uniqueness: 2,3-Bornanedione-3-oxime is unique due to its specific structure and the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to other camphor derivatives .
特性
CAS番号 |
663-17-2 |
|---|---|
分子式 |
C10H15NO2 |
分子量 |
181.23 g/mol |
IUPAC名 |
(3Z)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13/h6,13H,4-5H2,1-3H3/b11-7- |
InChIキー |
YRNPDSREMSMKIY-XFFZJAGNSA-N |
異性体SMILES |
CC1(C\2CCC1(C(=O)/C2=N\O)C)C |
正規SMILES |
CC1(C2CCC1(C(=O)C2=NO)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















